N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15302061
InChI: InChI=1S/C21H23N3O5/c1-13(2)12-28-16-8-5-14(6-9-16)21(25)22-20-19(23-29-24-20)15-7-10-17(26-3)18(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,24,25)
SMILES:
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

CAS No.:

Cat. No.: VC15302061

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide -

Specification

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
IUPAC Name N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Standard InChI InChI=1S/C21H23N3O5/c1-13(2)12-28-16-8-5-14(6-9-16)21(25)22-20-19(23-29-24-20)15-7-10-17(26-3)18(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,24,25)
Standard InChI Key PLGPJNWZRCIUGL-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Introduction

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of oxadiazoles, which are known for their diverse pharmacological and chemical properties. This compound combines a benzamide moiety with an oxadiazole ring, which is further substituted with a dimethoxyphenyl group and a 2-methylpropoxy group. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of new drugs.

Synthesis Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the benzamide and alkyl ether groups. Common methods include:

  • Condensation Reactions: Used to form the oxadiazole ring from appropriate precursors.

  • Amidation: To attach the benzamide moiety to the oxadiazole ring.

  • Alkylation: For introducing the 2-methylpropoxy group.

Synthesis Steps

  • Formation of Oxadiazole Precursor: This involves reacting a suitable nitrile oxide with a terminal alkyne or an alkene to form the oxadiazole ring.

  • Attachment of Benzamide Moiety: The oxadiazole ring is then coupled with a benzoyl chloride derivative in the presence of a base.

  • Introduction of 2-Methylpropoxy Group: This step typically involves an alkylation reaction using a suitable alkyl halide.

Potential Applications

Given its complex structure, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide may have potential applications in various fields:

  • Pharmaceuticals: The presence of both oxadiazole and benzamide moieties suggests potential biological activity, such as anti-inflammatory or antimicrobial effects.

  • Agricultural Chemicals: Oxadiazoles are sometimes used as pesticides or plant growth regulators.

Potential Biological Activities Table

ActivityDescription
Anti-inflammatoryPotential to inhibit inflammatory pathways.
AntimicrobialMay exhibit activity against certain bacteria or fungi.
PesticidalCould be used to control pests in agricultural settings.

Future Research Directions Table

DirectionDescription
Biological ScreeningEvaluate the compound's activity against various biological targets.
SAR StudiesModify the compound to improve its pharmacological profile.
Pharmacokinetic StudiesInvestigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

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